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Compound of Interest

Compound Name: BMS-191095

Cat. No.: B1139385 Get Quote

These application notes provide a comprehensive guide for researchers utilizing BMS-191095,

a selective opener of the mitochondrial ATP-sensitive potassium (mitoK-ATP) channel, in

C2C12 myoblast cell culture. The protocols outlined below cover the analysis of BMS-191095's

effects on myoblast viability, proliferation, and differentiation.

1. Introduction

C2C12 cells are a murine myoblast cell line capable of differentiating into myotubes, serving as

a fundamental in vitro model for studying myogenesis.[1][2] BMS-191095 is a cardioprotective

compound that selectively opens mitoK-ATP channels.[3][4] In C2C12 myoblasts, BMS-191095
has been demonstrated to be cytoprotective against injuries induced by calcium overload.[5] Its

mechanism involves modulating intracellular calcium transients, which leads to a faster

restoration of cytosolic calcium homeostasis and subsequent prevention of calpain activation, a

key mediator of cell damage.

While its role in cytoprotection is established, the influence of BMS-191095 on the core

myogenic processes of proliferation and differentiation remains an area of active investigation.

The following protocols provide a framework for characterizing these potential effects.

2. Signaling Pathway of BMS-191095 in Cytoprotection

The primary established mechanism of BMS-191095 in C2C12 cells involves the modulation of

calcium homeostasis, which is critical for preventing cell death under conditions of calcium

stress.
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BMS-191095 cytoprotective signaling pathway in C2C12 myoblasts.

Experimental Protocols
3. Materials and Reagents

Cell Line: C2C12 mouse myoblasts

Growth Medium (GM): DMEM (high glucose), 10-20% Fetal Bovine Serum (FBS), 1%

Penicillin-Streptomycin (P/S).

Differentiation Medium (DM): DMEM (high glucose), 2% Horse Serum (HS), 1% P/S.

Compound: BMS-191095 (prepare stock solution in DMSO)

Reagents: PBS (Calcium and Magnesium free), 0.25% Trypsin-EDTA, DMSO, MTT reagent,

Crystal Violet stain, Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA).

Antibodies: Primary antibodies against Myosin Heavy Chain (MHC), Myogenin; appropriate

secondary antibodies.

4. Protocol 1: C2C12 Proliferation Assay

This protocol assesses the effect of BMS-191095 on the proliferation rate of C2C12 myoblasts

using an MTT assay.
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Experimental workflow for the C2C12 proliferation assay.
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Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ cells/well in

100 µL of Growth Medium.

Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Treatment: Prepare serial dilutions of BMS-191095 (e.g., 0, 1, 5, 10, 25, 50 µM) in Growth

Medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium

with 100 µL of the treatment medium.

Incubation: Incubate the cells for 48 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

5. Protocol 2: C2C12 Differentiation Assay

This protocol evaluates the impact of BMS-191095 on myoblast differentiation by assessing

myotube formation and the expression of myogenic markers.
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Experimental workflow for the C2C12 differentiation assay.
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Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density of 5 x 10⁴ cells/well in

Growth Medium.

Growth to Confluence: Culture the cells until they reach 80-90% confluence. Do not let cells

become over-confluent.

Induction of Differentiation: Aspirate the Growth Medium, wash once with PBS, and replace it

with Differentiation Medium containing the desired concentration of BMS-191095 (e.g., 0, 1,

5, 10, 25, 50 µM).

Maintenance: Change the medium every 24 hours with fresh DM containing the respective

BMS-191095 concentration. Allow cells to differentiate for 5 days.

Analysis:

Immunofluorescence for Myosin Heavy Chain (MHC):

Fix cells with 4% PFA for 15 minutes.

Permeabilize with 0.25% Triton X-100 for 10 minutes.

Block with 5% BSA in PBS for 1 hour.

Incubate with anti-MHC primary antibody overnight at 4°C.

Incubate with a fluorescently-labeled secondary antibody for 1 hour.

Counterstain nuclei with DAPI.

Image using a fluorescence microscope and calculate the Fusion Index: (Number of

nuclei in myotubes / Total number of nuclei) x 100. A myotube is defined as a cell

containing ≥3 nuclei.

Quantitative PCR (qPCR) for Myogenic Markers:

Lyse cells and extract total RNA at different time points (e.g., Day 0, Day 3, Day 5).

Synthesize cDNA.
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Perform qPCR to analyze the relative expression of myogenic regulatory factors like

MyoD, Myogenin, and MHC.

Data Presentation & Expected Results
The following tables present hypothetical data to illustrate potential outcomes of BMS-191095
treatment.

Table 1: Effect of BMS-191095 on C2C12 Myoblast Proliferation

BMS-191095 (µM)
Absorbance at 570 nm
(Mean ± SD)

Cell Viability (% of Control)

0 (Control) 1.25 ± 0.08 100%

1 1.22 ± 0.09 97.6%

5 1.19 ± 0.07 95.2%

10 1.15 ± 0.10 92.0%

25 0.98 ± 0.06 78.4%

50 0.71 ± 0.05 56.8%

Hypothetical data suggests that at higher concentrations (>10 µM), BMS-191095 may have a

mild anti-proliferative effect on C2C12 myoblasts.

Table 2: Effect of BMS-191095 on C2C12 Myoblast Differentiation (Day 5)
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BMS-191095 (µM)
Fusion Index (%)
(Mean ± SD)

Myogenin mRNA
(Fold Change)

MHC mRNA (Fold
Change)

0 (Control) 45.2 ± 3.5 1.00 1.00

1 48.1 ± 4.1 1.15 1.20

5 55.6 ± 3.9 1.85 2.10

10 51.3 ± 4.2 1.50 1.75

25 35.8 ± 3.1 0.70 0.65

50 22.4 ± 2.8 0.45 0.30

Hypothetical data suggests a biphasic effect, where low concentrations (around 5 µM) of BMS-
191095 may enhance myoblast differentiation, while higher, potentially cytotoxic,

concentrations inhibit it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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